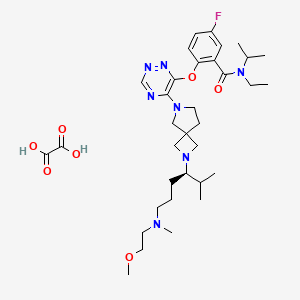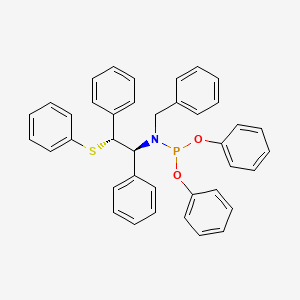![molecular formula C8H13P B14083720 [(1-Methylcyclohexyl)methylidyne]phosphane CAS No. 101055-71-4](/img/structure/B14083720.png)
[(1-Methylcyclohexyl)methylidyne]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [(1-methylcyclohexyl)methylidyne]- is an organophosphorus compound with the molecular formula C8H15P. It is also known as (1-methylcyclohexyl)methylidynephosphane. This compound is characterized by the presence of a phosphorus atom bonded to a (1-methylcyclohexyl)methylidyne group. It is a derivative of phosphine, where one of the hydrogen atoms is replaced by the (1-methylcyclohexyl)methylidyne group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(1-methylcyclohexyl)methylidyne]- typically involves the reaction of a suitable phosphorus precursor with a (1-methylcyclohexyl)methylidyne source. One common method is the reaction of phosphorus trichloride with (1-methylcyclohexyl)methylidyne lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of phosphine, [(1-methylcyclohexyl)methylidyne]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [(1-methylcyclohexyl)methylidyne]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The (1-methylcyclohexyl)methylidyne group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Phosphine, [(1-methylcyclohexyl)methylidyne]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of phosphine, [(1-methylcyclohexyl)methylidyne]- involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form bonds with various substrates, facilitating chemical transformations. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Phosphine, [(1-methylcyclohexyl)methylidyne]- can be compared with other similar compounds such as:
Methylidynephosphane: Contains a carbon-phosphorus triple bond and is highly reactive.
tert-Butylphosphaacetylene: A more stable derivative with a bulky tert-butyl group.
Uniqueness
Phosphine, [(1-methylcyclohexyl)methylidyne]- is unique due to its specific structure and reactivity. The presence of the (1-methylcyclohexyl)methylidyne group imparts distinct chemical properties, making it useful in various applications .
List of Similar Compounds
- Methylidynephosphane
- tert-Butylphosphaacetylene
- Trimethylsilylphosphaacetylene
Propiedades
Número CAS |
101055-71-4 |
|---|---|
Fórmula molecular |
C8H13P |
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
(1-methylcyclohexyl)methylidynephosphane |
InChI |
InChI=1S/C8H13P/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 |
Clave InChI |
BJVRYIJYHQPJOF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C#P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083642.png)



![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)


![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)


![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)

![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
